molecular formula C9H11IN2O B3058872 3-(4-Iodophenyl)-1,1-dimethylurea CAS No. 92317-98-1

3-(4-Iodophenyl)-1,1-dimethylurea

Cat. No. B3058872
CAS RN: 92317-98-1
M. Wt: 290.1 g/mol
InChI Key: QXWBCYDYAGDZBL-UHFFFAOYSA-N
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Description

The compound “3-(4-Iodophenyl)-1,1-dimethylurea” belongs to the class of organic compounds known as phenylureas, which are compounds containing a phenyl group linked to a urea group . Ureas are functional groups featuring a carbonyl group flanked by two amine residues. They play a crucial role in the metabolic processes of living organisms .


Synthesis Analysis

While specific synthesis methods for “3-(4-Iodophenyl)-1,1-dimethylurea” are not available, similar compounds such as “N-(4-iodophenyl)-β-alanine derivatives” have been synthesized and studied . The synthesis of these compounds often involves various organic reactions, including condensation and substitution reactions .

Scientific Research Applications

Microbial Respiration Indicator

Iodophenylurea: plays a crucial role in assessing microbial respiration rates. Researchers use it as an indicator to estimate electron transport system (ETS) rates. By measuring the reduction of tetrazolium salts, such as INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) , scientists can infer the respiratory activity of aquatic bacteria. Despite its toxicity on short timescales, the relationship between reduced INT and respiration rates provides valuable insights into microbial metabolism .

Antiproliferative Activity in Cancer Cells

Novel derivatives structurally related to 3-(4-Iodophenyl)-1H-pyrazole have been explored for their antiproliferative activity. These compounds exhibit potential in inhibiting cancer cell growth. Researchers synthesized and tested them against various cancer cell lines, revealing promising results.

Antibacterial Properties

The chalcone derivative (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one demonstrated good antibacterial activity against S. aureus . Its minimum inhibitory concentration (MIC) was 250 µg/mL. This suggests that Iodophenylurea derivatives could be explored further as antibacterial agents .

Cytotoxic Agents

In the pursuit of cytotoxic agents, novel derivatives containing Iodophenylurea scaffolds have been designed. These compounds exhibit potential cytotoxicity. Their synthesis and characterization provide a foundation for further investigation into their efficacy against cancer cells .

properties

IUPAC Name

3-(4-iodophenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWBCYDYAGDZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238962
Record name Urea, N'-(4-iodophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-1,1-dimethylurea

CAS RN

92317-98-1
Record name Urea, N'-(4-iodophenyl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092317981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N'-(4-iodophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(4-IODOPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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